2-[4-(2-Methylpropyl)phenyl]oxirane
Description
Significance of the Oxirane Moiety in Organic Synthesis and Chemical Transformations
The oxirane moiety, also known as an epoxide, is a cornerstone of modern organic synthesis due to its unique combination of stability and reactivity. nih.gov The three-membered ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This inherent ring strain, estimated to be around 25 kcal/mol, makes epoxides susceptible to ring-opening reactions by a wide variety of nucleophiles. fiveable.memasterorganicchemistry.com
This reactivity is harnessed by chemists to introduce two adjacent functional groups into a molecule with well-defined stereochemistry. researchgate.net The ring-opening of an epoxide can yield valuable products such as 1,2-diols (vicinal diols), 1,2-amino alcohols, and 1,2-halohydrins. fiveable.me Consequently, oxiranes are critical intermediates in the synthesis of complex natural products, pharmaceuticals, and polymers. nih.gov For example, the reaction of epoxides with amines is the fundamental chemical transformation in the curing of epoxy resins to form durable glues and structural materials. wikipedia.org
Historical Evolution of Oxirane Chemistry and its Methodological Advancements
The history of oxirane chemistry began in 1859 when French chemist Charles-Adolphe Wurtz first prepared the simplest epoxide, ethylene (B1197577) oxide. wikipedia.org Wurtz's initial synthesis involved the treatment of 2-chloroethanol (B45725) with a base, a method that established the intramolecular Williamson ether synthesis as a viable route to epoxides. For many years, this remained the primary method for accessing these compounds. wikipedia.orgwikipedia.org
A significant breakthrough came in the early 1900s when Russian chemist Nikolai Prilezhaev discovered that alkenes react with peroxy acids to form epoxides, a reaction now known as the Prilezhaev epoxidation. epoxyflooringtech.com.au This discovery provided a direct and versatile method for converting alkenes into epoxides. Further methodological advancement occurred in 1931, when Theodore Lefort, a French chemist, developed a method for the direct oxidation of ethylene to ethylene oxide using a silver catalyst, a process that now dominates industrial production. wikipedia.org The mid-20th century saw the commercialization of epoxy resins, first by the Ciba company in 1946, which expanded the application of oxirane chemistry into materials science. epoxyflooringtech.com.au
Structural and Stereochemical Aspects of Aryl-Substituted Oxiranes
Aryl-substituted oxiranes, such as 2-[4-(2-methylpropyl)phenyl]oxirane, possess distinct chemical properties conferred by the presence of the aromatic ring. The phenyl group can influence the reactivity of the epoxide ring through electronic effects, stabilizing adjacent carbocationic character that may develop during certain reactions. This has profound implications for the regioselectivity of ring-opening reactions. acs.orgrsc.org
The synthesis of these compounds often involves the epoxidation of a corresponding aryl-substituted alkene (a styrene (B11656) derivative). vulcanchem.com The stereochemical outcome of this epoxidation is a critical consideration, as it dictates the three-dimensional structure of the final product.
For an oxirane like this compound, the carbon atom attached to both the phenyl group and the oxirane oxygen is a stereocenter. This gives rise to the possibility of two enantiomers, (R)- and (S)-2-[4-(2-methylpropyl)phenyl]oxirane. molport.com In the context of medicinal chemistry, it is often the case that only one enantiomer of a chiral molecule exhibits the desired biological activity, while the other may be inactive or even detrimental. nih.gov
This necessity has driven the development of asymmetric epoxidation methods to produce chiral epoxides with high enantiomeric purity. wikipedia.org Key methodologies include:
The Sharpless Epoxidation: Utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidant to epoxidize allylic alcohols with high enantioselectivity.
The Jacobsen-Katsuki Epoxidation: Employs a chiral manganese-salen complex to asymmetrically epoxidize unfunctionalized alkenes.
The Shi Epoxidation: Uses a chiral ketone derived from fructose (B13574) to generate a chiral dioxirane (B86890) in situ, which then epoxidizes a wide range of alkenes. wikipedia.org
Other methods, such as using chiral oxazaborolidine catalysts for the reduction of α-chloroketones followed by ring closure, also provide routes to enantiopure aryl oxiranes. organic-chemistry.org The enantioselective hydrolysis of racemic epoxides using enzymes like epoxide hydrolases represents a biocatalytic approach to obtain enantiopure compounds and has been applied to the synthesis of the (S)-enantiomer of ibuprofen (B1674241). lookchem.com
The ring-opening of an unsymmetrical epoxide, particularly an aryl-substituted one, can potentially yield two different regioisomers, depending on which of the two oxirane carbons is attacked by the incoming nucleophile. beilstein-journals.orgarkat-usa.org The outcome is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. fiveable.mechemistrysteps.com
Base-Catalyzed/Strong Nucleophile Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, CN⁻, RS⁻), the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For 2-aryl-oxiranes, this is the terminal CH₂ carbon. chemistrysteps.com
Acid-Catalyzed/Weak Nucleophile Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the ring more reactive. The reaction then proceeds via a mechanism with significant Sₙ1 character. The nucleophile attacks the carbon atom that can best stabilize the resulting partial positive charge. In an aryl-substituted oxirane, this is the benzylic carbon, as the charge is stabilized by resonance with the aromatic ring. fiveable.mechemistrysteps.com
| Condition | Mechanism | Site of Nucleophilic Attack | Rationale |
| Basic (Strong Nu⁻) | Sₙ2 | Less substituted carbon | Steric hindrance dominates; attack occurs at the more accessible site. chemistrysteps.com |
| Acidic (Weak Nu⁻) | Sₙ1-like | More substituted (benzylic) carbon | Electronic effects dominate; attack occurs at the site that best stabilizes positive charge. fiveable.me |
Overview of Unexplored Research Frontiers and Future Directions in Aryloxirane Chemistry
While oxirane chemistry is a mature field, several frontiers remain actively explored. A major focus is the development of novel catalytic systems that offer greater efficiency, broader substrate scope, and higher selectivity (chemo-, regio-, and stereo-) for both epoxidation and ring-opening reactions. science.gov This includes the design of new organocatalysts and earth-abundant metal catalysts to replace more expensive or toxic noble metal systems. bohrium.com
The use of ortho-lithiated aryloxiranes is an emerging strategy for synthesizing complex polycyclic frameworks, such as dihydrobenzofurans, which are present in many biologically active molecules. researchgate.netamanote.com Furthermore, the incorporation of epoxide-containing styrenic monomers into polymers is a promising avenue for creating advanced functional materials with tunable properties. science.gov The development of tandem reactions, where epoxide formation or ring-opening is part of a multi-step cascade sequence in a single pot, represents a powerful strategy for increasing molecular complexity rapidly and efficiently. bohrium.comnih.gov These research directions highlight the enduring utility and potential for innovation within the chemistry of aryloxiranes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONURYQTOBJCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches to 2 4 2 Methylpropyl Phenyl Oxirane
Direct Epoxidation Strategies
Direct epoxidation involves the conversion of an alkene precursor, typically 4-(2-methylpropyl)styrene or its α-methyl derivative, into the corresponding oxirane. This transformation is achieved by the addition of a single oxygen atom across the double bond.
Catalytic Asymmetric Epoxidation Protocols
The synthesis of specific enantiomers of 2-[4-(2-Methylpropyl)phenyl]oxirane is of significant interest, particularly for applications where chirality is crucial. Catalytic asymmetric epoxidation offers an elegant solution, utilizing a small amount of a chiral catalyst to generate large quantities of an optically active product from a prochiral alkene. nobelprize.org
Transition metal catalysis is a cornerstone of asymmetric synthesis, providing powerful tools for enantioselective C-O bond formation. rsc.orgmdpi.com For the epoxidation of styrene (B11656) derivatives, catalyst systems based on manganese, iron, and ruthenium have been investigated. organic-chemistry.orgresearchgate.netsioc-journal.cn Chiral salen and porphyrin ligands are commonly employed to create a chiral environment around the metal center, which directs the oxygen transfer from an oxidant to one face of the alkene. researchgate.net
Manganese-based catalysts, for example, can be used with oxidants like hydrogen peroxide, often in the presence of a bicarbonate buffer. organic-chemistry.org While highly effective for many alkenes, the enantioselective epoxidation of terminal styrenes can be challenging. However, significant progress has been made in developing robust catalysts that provide high yields and enantioselectivities for these substrates. sioc-journal.cn
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Epoxidation Systems
| Catalyst System | Ligand Type | Typical Oxidant | Substrate Class | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Manganese (Mn) Complex | Chiral Salen or Porphyrin | H₂O₂, NaOCl | Styrene Derivatives | Moderate to High |
| Iron (Fe) Complex | Chiral Porphyrin | H₂O₂ | Styrene Derivatives | Good to Excellent |
This table presents generalized data for the substrate classes shown and may not reflect the exact results for this compound.
Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic or expensive metals. buchler-gmbh.com In the realm of asymmetric epoxidation, chiral ketones and iminium salts have proven to be effective catalysts. lboro.ac.uk
One prominent method involves the use of fructose-derived chiral ketones, often referred to as Shi-type catalysts. These catalysts generate a chiral dioxirane (B86890) intermediate from an oxidant like potassium peroxymonosulfate (B1194676) (Oxone), which then transfers an oxygen atom enantioselectively to the alkene. organic-chemistry.org However, it has been noted that while effective for a range of olefins, these catalysts can exhibit poor selectivity with styrene derivatives. organic-chemistry.org
Another successful approach utilizes chiral iminium salts, which form chiral oxaziridinium salts upon reaction with an oxidant. lboro.ac.uk These oxaziridinium salts are potent electrophilic oxygen transfer agents that can epoxidize alkenes with high enantioselectivity, even at low temperatures. lboro.ac.uk
Table 2: Representative Organocatalytic Epoxidation Systems
| Catalyst Type | Catalyst Example | Oxidant | Substrate Class | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Chiral Ketone | Shi-type Catalyst (Fructose-derived) | Oxone (KHSO₅) | Various Alkenes | High (but often low for styrenes) |
*TPMP: Tetraphenylphosphonium monoperoxysulfate
Stoichiometric Reagent-Based Epoxidation Methods
When a racemic mixture of the epoxide is sufficient, or when it is to be used as a precursor for subsequent resolution, stoichiometric methods provide reliable and high-yielding routes. These methods involve the use of at least one full equivalent of the oxidizing reagent.
The Prilezhaev reaction, first reported in 1909, is the classic method for converting an alkene to an epoxide using a peroxy acid. mychemblog.com Meta-chloroperoxybenzoic acid (m-CPBA) is the most commonly used reagent for this transformation due to its commercial availability, stability, and good solubility in common organic solvents like dichloromethane (B109758) and chloroform. mychemblog.commasterorganicchemistry.com
The reaction proceeds through a concerted mechanism, often described as a "butterfly" transition state, where the peracid delivers an oxygen atom to the alkene in a single, stereospecific step. mychemblog.commasterorganicchemistry.com This syn-addition mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For the epoxidation of 4-(2-methylpropyl)styrene, this method efficiently produces racemic this compound in high yields.
Table 3: Common Peracids for Epoxidation
| Peroxy Acid | Abbreviation | Typical Solvent | Key Features |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform | Highly reliable, commercially available solid. acsgcipr.org |
| Peroxyacetic acid | PAA | Acetic acid, Ethyl acetate | More reactive, often prepared in situ. |
A robust, two-step alternative to peracid epoxidation is the halohydrin pathway. This method also produces a racemic epoxide from an achiral alkene.
Halohydrin Formation : The first step involves the reaction of the alkene with a halogen (e.g., bromine, Br₂, or chlorine, Cl₂) in the presence of water. leah4sci.com The reaction proceeds via a cyclic halonium ion intermediate. Water acts as a nucleophile, attacking the more substituted carbon of the bridged intermediate in a Markovnikov-fashion. leah4sci.com This results in an anti-addition of the halogen and hydroxyl group across the double bond.
Ring Closure : The resulting halohydrin is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). youtube.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes a rapid, intramolecular SN2 reaction, attacking the adjacent carbon bearing the halogen and displacing it to form the three-membered oxirane ring. youtube.com
This sequence provides a reliable and often high-yielding route to the epoxide, avoiding the use of potentially explosive peracids.
Table 4: Reagents for Halohydrin Route to Epoxides
| Step | Transformation | Reagents | Mechanism |
|---|---|---|---|
| 1 | Alkene to Halohydrin | Br₂/H₂O or Cl₂/H₂O | Electrophilic Addition (anti) |
Table of Mentioned Compounds
| Chemical Name | Abbreviation/Synonym | Molecular Formula |
| This compound | (4-Isobutylphenyl)oxirane | C₁₃H₁₈O |
| 4-(2-Methylpropyl)styrene | 4-Isobutylstyrene (B134460) | C₁₃H₁₈ |
| meta-Chloroperoxybenzoic acid | m-CPBA | C₇H₅ClO₃ |
| Potassium peroxymonosulfate | Oxone | KHSO₅ |
| Sodium hydroxide | NaOH | |
| Sodium hydride | NaH | |
| Hydrogen peroxide | H₂O₂ | |
| tert-Butyl hydroperoxide | TBHP | C₄H₁₀O₂ |
| Dichloromethane | DCM | CH₂Cl₂ |
| Chloroform | CHCl₃ | |
| Tetraphenylphosphonium monoperoxysulfate | TPMP | C₂₄H₂₁O₅PS |
| Ruthenium | Ru | |
| Manganese | Mn | |
| Iron | Fe | |
| Sodium hypochlorite | NaOCl | |
| Ibuprofen (B1674241) | C₁₃H₁₈O₂ |
Phase-Transfer Catalysis in Oxirane Formation
Phase-transfer catalysis (PTC) represents a powerful and green methodology for the synthesis of oxiranes. This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.netcrdeepjournal.org In the context of forming this compound, a common strategy involves the intramolecular cyclization of a corresponding halohydrin, specifically 1-chloro-2-hydroxy-2-(4-(2-methylpropyl)phenyl)ethane.
The core principle of PTC in this synthesis involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a sulfoxide, which transports a reactive anion (in this case, hydroxide, OH⁻) from the aqueous phase into the organic phase. researchgate.netresearchgate.net The organic phase contains the halohydrin precursor. Once in the organic phase, the hydroxide ion acts as a base, deprotonating the hydroxyl group of the halohydrin. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the oxirane ring.
The key advantages of using PTC include mild reaction conditions, the use of inexpensive bases like sodium hydroxide, reduced need for hazardous and anhydrous organic solvents, and often high yields and purity of the product. researchgate.netresearchgate.net The efficiency of the process can be influenced by the choice of catalyst, solvent system, and reaction temperature. researchgate.net This method is analogous to the PTC synthesis of low-molecular-weight epoxy resins from bisphenol A and epichlorohydrin, where quaternary ammonium salts are effective catalysts. researchgate.net
Table 1: Common Phase-Transfer Catalysts and their Role
| Catalyst Type | Example | Function |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transfers hydroxide ions from aqueous to organic phase. beilstein-journals.org |
| Sulfoxides | Dimethylsulfoxide (DMSO) | Can act as a catalyst in PTC systems for epoxy resin synthesis. researchgate.net |
Indirect Synthesis via Functional Group Transformations
Indirect methods provide alternative pathways to this compound by first constructing a key intermediate, which is then converted to the final epoxide.
Wittig-Type Olefination Followed by Epoxidation
This two-step sequence is a classic and reliable method for converting a carbonyl compound into an oxirane.
Step 1: Wittig Olefination The first step involves the Wittig reaction to synthesize the alkene intermediate, 4-isobutylstyrene. wikipedia.orglibretexts.org This reaction couples an aldehyde or ketone with a phosphonium (B103445) ylide (the Wittig reagent). wikipedia.org In this case, 4-(2-methylpropyl)benzaldehyde is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically prepared in situ by deprotonating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium. lumenlearning.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org
Step 2: Epoxidation The 4-isobutylstyrene formed in the first step is then epoxidized to yield this compound. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism, leading to the formation of the oxirane ring. Other epoxidizing agents and catalytic systems, such as those involving hydrogen peroxide and a metal catalyst, can also be employed, often with improved green chemistry credentials.
Darzens Condensation Variants for Glycidic Ester Precursors
The Darzens condensation (or glycidic ester condensation) is a method for producing α,β-epoxy esters, known as glycidic esters, which can then be converted to the desired oxirane. organic-chemistry.org
The reaction involves the condensation of a carbonyl compound, in this case 4-(2-methylpropyl)benzaldehyde, with an α-halo ester, such as ethyl chloroacetate, in the presence of a base (e.g., sodium ethoxide or potassium tert-butoxide). organic-chemistry.org The base deprotonates the α-halo ester to form an enolate, which then attacks the aldehyde. A subsequent intramolecular SN2 reaction forms the glycidic ester, ethyl 3-(4-(2-methylpropyl)phenyl)glycidate. organic-chemistry.org
To obtain the final product, this compound, the glycidic ester must undergo further transformation. This typically involves two steps: saponification (hydrolysis of the ester with a base like NaOH) to form the sodium salt of the glycidic acid, followed by decarboxylation (loss of CO₂), which is often induced by heating, to yield the oxirane. organic-chemistry.org
Chemo- and Regioselective Synthesis of the Oxirane Ring
Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of this compound, ensuring the oxirane ring is formed at the correct position and without unwanted side reactions.
Regioselectivity : In the synthesis starting from 4-isobutylstyrene (via the Wittig route), the epoxidation is inherently regioselective as there is only one alkene functional group to react. In the halohydrin route, the formation of the halohydrin precursor must be regioselective. The reaction of 4-isobutylstyrene with a reagent like N-bromosuccinimide (NBS) in aqueous DMSO typically proceeds via a bromonium ion intermediate. Subsequent attack by water occurs at the more substituted carbon (the benzylic position) due to its greater ability to stabilize a partial positive charge, leading to the desired 1-bromo-2-hydroxy-2-(4-(2-methylpropyl)phenyl)ethane. Base-catalyzed ring closure then gives the target oxirane.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. nih.gov In the epoxidation of 4-isobutylstyrene, a mild oxidizing agent is chosen to avoid oxidation of the alkyl side chain or the aromatic ring. For the Darzens and halohydrin routes, the chemoselectivity is controlled by the nature of the reaction, which specifically targets the carbonyl group or the alkene, respectively.
Sustainable and Green Chemistry Aspects in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve efficiency. ijsrch.comohio.gov
Catalysis over Stoichiometric Reagents : The use of phase-transfer catalysis is a prime example of a green approach, as it uses a catalytic amount of the transfer agent to promote the reaction, avoiding large quantities of solvents or reagents. researchgate.net Similarly, developing catalytic epoxidation methods that use clean oxidants like H₂O₂ or O₂ is a key goal of green chemistry.
Safer Solvents and Conditions : PTC allows for the use of water as a solvent and often proceeds under mild temperature and pressure conditions. researchgate.net Research into solvent-free reaction conditions, such as the Darzens condensation performed by grinding solid reactants, represents a significant advancement in green synthesis by eliminating solvent waste entirely. sioc-journal.cn The BHC synthesis of ibuprofen is a landmark example of how redesigning a synthesis from stoichiometric Friedel-Crafts acylation to a catalytic process can dramatically reduce waste and improve efficiency, a principle applicable to the synthesis of its precursors and derivatives. researchgate.netewadirect.com
Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles
| Synthetic Route | Key Reagents/Byproducts | Atom Economy | Green Chemistry Advantages |
|---|---|---|---|
| PTC from Halohydrin | NaOH (base), Catalyst / Salt (byproduct) | Moderate | Use of water as solvent, mild conditions, catalytic. researchgate.net |
| Wittig & Epoxidation | Ph₃P=CH₂, m-CPBA / Ph₃P=O | Low | High selectivity, reliable. lumenlearning.com |
| Darzens Condensation | α-halo ester, Base / Salts, CO₂ | Low | Can be performed under solvent-free conditions. organic-chemistry.orgsioc-journal.cn |
Elucidation of Chemical Reactivity and Transformation Pathways
Mechanisms of Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the epoxide ring in 2-[4-(2-Methylpropyl)phenyl]oxirane makes the carbon atoms susceptible to nucleophilic attack, leading to ring-opening. researchgate.net These reactions typically proceed via an S\textsubscript{N}2 mechanism. libretexts.orglibretexts.org Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. researchgate.netucalgary.ca
Under aqueous acidic conditions, the epoxide oxygen of this compound is protonated, creating a good leaving group. A subsequent attack by a water molecule, a weak nucleophile, opens the ring to form a 1,2-diol. libretexts.orgbyjus.comlibretexts.org In this acid-catalyzed hydrolysis, the nucleophilic attack preferentially occurs at the more substituted carbon atom. libretexts.orglibretexts.org The reaction proceeds with an S\textsubscript{N}2-like mechanism, resulting in a trans configuration of the two hydroxyl groups in the final product. libretexts.orgbyjus.com
In a basic or neutral environment, stronger nucleophiles like alkoxides are required for the ring-opening of epoxides. jsynthchem.com The reaction with alcohols (alcoholysis) under basic conditions also follows an S\textsubscript{N}2 mechanism, with the nucleophile attacking the less substituted carbon. libretexts.orglibretexts.org
A potential degradation pathway of the related compound ibuprofen (B1674241) involves hydroxylation, which can be seen as a form of reaction with an oxygen nucleophile, leading to hydroxylated metabolites. mdpi.com
Table 1: Regioselectivity of Epoxide Ring-Opening with Oxygen Nucleophiles
| Conditions | Nucleophile | Site of Attack | Product Type |
| Acidic | Water, Alcohols | More substituted carbon | trans-1,2-diol |
| Basic/Neutral | Alkoxides | Less substituted carbon | Ether-alcohol |
The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols. rroij.com These reactions are typically regioselective, with the amine attacking the less hindered carbon atom of the oxirane ring, especially with aliphatic amines. rroij.com The mechanism is generally considered to be S\textsubscript{N}2, resulting in inversion of configuration at the site of attack. rroij.com
The catalytic activity of tertiary amines in the ring-opening of epoxides by proton-donating reagents involves the quaternization of the amine by the epoxide, with electrophilic assistance from the proton donor. researchgate.net The regioselectivity of the reaction can be influenced by the solvent polarity and the nucleophilicity of the amine. researchgate.net For instance, the reaction of epoxides with anilines can be catalyzed by various agents like zirconium(IV) chloride and vanadium(III) chloride, leading to high yields of β-amino alcohols. rroij.com
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily open the epoxide ring. ucalgary.ca These reactions proceed via an S\textsubscript{N}2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. ucalgary.ca The reaction of a Grignard reagent with an epoxide is a useful method for forming a new carbon-carbon bond and extending a carbon chain. libretexts.org
Enolates, which are carbon nucleophiles derived from carbonyl compounds, can also participate in the ring-opening of epoxides. This reaction typically requires a strong base to form the enolate, which then attacks the less substituted carbon of the epoxide in an S\textsubscript{N}2 fashion. lumenlearning.com
Epoxides can be opened by anhydrous hydrohalic acids (HX) to form trans-halohydrins. libretexts.orgbyjus.com When both epoxide carbons are primary or secondary, the halide anion attacks the less substituted carbon via an S\textsubscript{N}2-like mechanism. libretexts.orgbyjus.com However, if one of the epoxide carbons is tertiary, the halide anion will preferentially attack the more substituted carbon in a reaction with more S\textsubscript{N}1 character. libretexts.orgbyjus.com The regioselectivity of the ring-opening of (chloromethyl)oxirane by halide anions has been shown to increase with decreasing solvent polarity and increasing nucleophilicity of the halide anion. researchgate.net
Electrophilic Ring-Opening and Rearrangement Reactions
Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack even by weak nucleophiles. masterorganicchemistry.com The protonated epoxide can be considered a hybrid between an S\textsubscript{N}1 and S\textsubscript{N}2 transition state. libretexts.org The positive charge begins to build on the more substituted carbon, making it the preferred site of nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Acid-catalyzed ring-opening can also lead to rearrangements. For example, the treatment of oxirane compounds with hydrogen peroxide in the presence of a boron compound can lead to ring-opening and the formation of aldehydes. google.com In some cases, rearrangements similar to the pinacol (B44631) rearrangement can occur, where a group migrates to an adjacent electron-deficient carbon. msu.edu While specific studies on the rearrangement of this compound are not prevalent, the general principles of acid-catalyzed epoxide rearrangements would apply. These rearrangements are driven by the formation of a more stable carbocation intermediate.
Lewis Acid-Promoted Transformations
The reaction of epoxides, including this compound, is significantly accelerated in the presence of Lewis acids. These acidic catalysts activate the epoxide by coordinating to the oxygen atom, making the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. This activation facilitates ring-opening under much milder conditions than would otherwise be possible. pressbooks.pubresearchgate.net
The ring-opening of epoxides can proceed via mechanisms that have characteristics of both SN1 and SN2 pathways. pressbooks.pub The precise mechanism and the regioselectivity of the nucleophilic attack are dependent on the structure of the epoxide and the reaction conditions. For an unsymmetrical epoxide like this compound, which has a secondary and a benzylic carbon, the outcome of the reaction is nuanced.
In acid-catalyzed ring-opening, if both epoxide carbons are primary or secondary, the nucleophile typically attacks the less substituted carbon (an SN2-like result). However, when one carbon is tertiary or, in this case, a benzylic carbon capable of stabilizing a positive charge, the attack may preferentially occur at the more substituted position (an SN1-like result). pressbooks.pub The transition state is often described as a hybrid, where the bond to the leaving group (the epoxide oxygen) is partially broken, and a partial positive charge develops on the carbon atoms. The nucleophile will then attack the carbon atom that can best accommodate this partial positive charge. For this compound, the benzylic carbon is favored for nucleophilic attack due to the resonance stabilization of the developing positive charge by the phenyl ring.
Various Lewis acids can be employed to catalyze these transformations. For instance, aluminum triflate (Al(OTf)3) has been shown to be a highly effective catalyst for the ring-opening of epoxides by alcohols, even at parts-per-million (ppm) levels. rsc.org Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have also been used to mediate the ring-opening of epoxides like 2-phenyloxirane. uva.nl The reaction mechanism involves activation of the epoxide by the Lewis acidic moiety, followed by nucleophilic attack from the Lewis basic component of a second FLP molecule. uva.nl
| Lewis Acid System | Substrate Example | Nucleophile | Key Finding | Reference |
| Al(OTf)3 | Various epoxides | Alcohols | Extremely effective catalysis at ppm levels for ring-opening. | rsc.org |
| Frustrated Lewis Pairs (e.g., tBu2PCH2BPh2) | 2-Phenyloxirane | Intramolecular phosphine | Ring-opening to form six-membered heterocycles. | uva.nl |
| Sn-Beta Zeolite | Epichlorohydrin, Isobutylene oxide | Methanol (B129727) | Active and regioselective heterogeneous catalyst for alcoholysis. | researchgate.net |
Catalytic Transformations Involving this compound
Polymerization Reactions of Oxiranes
The polymerization of oxiranes is a significant industrial process for producing polyethers. This compound, as a substituted oxirane, can undergo ring-opening polymerization to yield polymers with the corresponding repeating unit. This polymerization can be initiated by cationic, anionic, or coordination catalysts.
Organometallic compounds, particularly those of group II metals like magnesium, zinc, and cadmium, are effective catalysts for the polymerization of oxirane monoepoxides. google.com These catalysts, with the general formula MeR'R'', where R' and R'' are hydrocarbon radicals, can produce solid polymers from monomers like epoxyphenyl ethane. google.com The polymerization is typically conducted by heating the monomer with the organometallic catalyst, often in an organic diluent. google.com The catalyst concentration can range from 0.01 to 12 percent by weight based on the monomer. google.com
A specific example of a polymer derived from a similar structure is "Oxirane, methyl-, polymer with oxirane, monobis(1-methylpropyl)phenyl ether" (CAS No. 69029-39-6), indicating that phenyl-substituted oxiranes are indeed used in polymer synthesis. lookchem.com Another related polymer is formed from 2-methyloxirane and 2,2′-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and oxirane (CAS No. 70613-36-4). nih.gov These examples highlight the capability of oxirane compounds containing phenyl groups to form polymers.
| Catalyst Type | Monomer Example | Key Features of Polymerization | Reference |
| Organometallic (Group II) | Oxirane monoepoxides (e.g., epoxyphenyl ethane) | Produces solid polymers; reaction is typically heated. | google.com |
| Coordination Catalysts | 2-Methyloxirane; Oxirane | Forms copolymers with other oxiranes. | nih.gov |
Transformation to Carbonyl Compounds and Other Derivatives
This compound can be catalytically transformed into various other valuable chemical entities, most notably carbonyl compounds. The isomerization of epoxides to carbonyl compounds, such as aldehydes and ketones, is a well-established synthetic transformation.
A process has been developed to convert oxirane compounds into aldehydes by reacting them with hydrogen peroxide in the presence of a boron compound. google.com This reaction causes the oxirane ring to split with the opening of the ring, forming two molecules of aldehyde per molecule of the initial oxirane. google.com In the case of this compound, this would likely lead to the formation of 4-(2-methylpropyl)benzaldehyde and formaldehyde.
Furthermore, iron porphyrin complexes have been shown to be efficient catalysts for the olefination of aldehydes and ketones using ethyl diazoacetate in the presence of triphenylphosphine (B44618). iastate.edu This suggests a potential subsequent reaction pathway for any aldehyde derivative produced from the oxirane.
The oxirane ring can also be opened by nucleophiles to create a variety of derivatives. For example, reaction with water under acidic conditions yields the corresponding 1,2-diol (a vicinal glycol). pressbooks.pub Reaction with anhydrous hydrogen halides (HX) can produce a trans-halohydrin. pressbooks.pub The reaction with amines, catalyzed by Lewis acids, can yield corresponding amino alcohols, which are important intermediates in medicinal chemistry. nih.gov
Photochemical and Radiolytic Degradation Pathways
The stability of this compound under electromagnetic radiation is a critical aspect, particularly concerning its environmental fate. Both photochemical (light-induced) and radiolytic (induced by ionizing radiation) processes can lead to its degradation.
Photochemical Degradation: The photochemical behavior of this compound can be inferred from studies on structurally related molecules like ibuprofen (2-[4-(2-methylpropyl)phenyl]propanoic acid). The photodegradation of ibuprofen involves several pathways, including decarboxylation and oxidation. researchgate.net For the oxirane, UV irradiation could potentially lead to homolytic cleavage of the C-O bonds in the strained ring, generating diradical intermediates. These reactive species could then undergo rearrangement, fragmentation, or reaction with other molecules like oxygen.
A patented process describes the photo-oxidation of related compounds in the presence of a peroxide and a bromide source, using a visible light lamp (wavelength ~400 nm) to generate an oxidized product. google.com This suggests that this compound could be susceptible to photo-oxidative degradation, potentially leading to the cleavage of the oxirane ring and further oxidation of the aromatic ring or the isobutyl group.
Radiolytic Degradation: Radiolysis involves the interaction of ionizing radiation (such as gamma rays) with matter, leading to the formation of highly reactive species. In aqueous solutions, the radiolysis of water produces hydroxyl radicals (•OH), hydrated electrons (eaq-), and hydrogen atoms (•H), which are the primary agents of degradation for dissolved organic compounds. researchgate.net
Studies on the radiolytic degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) have shown that the hydroxyl radical is the most significant species responsible for its decomposition. researchgate.netnih.gov The main degradation products were found to be phenolic compounds and carboxylic acids. nih.gov By analogy, the radiolytic degradation of this compound in water would likely be initiated by attack from hydroxyl radicals. This could involve addition to the aromatic ring or hydrogen abstraction from the alkyl chain or the oxirane ring, leading to a cascade of reactions resulting in ring-opening and fragmentation into smaller molecules like aldehydes and carboxylic acids. The efficiency of radiolytic degradation can be enhanced by the addition of hydrogen peroxide, which increases the yield of hydroxyl radicals. nih.gov
| Degradation Type | Key Reactive Species | Potential Products/Pathways | Analogous Compound | Reference |
| Photochemical | Diradical intermediates, Reactive oxygen species | Ring cleavage, oxidation of aromatic ring and side chain | Ibuprofen, various aryl compounds | researchgate.netgoogle.com |
| Radiolytic (aqueous) | Hydroxyl radical (•OH), Hydrated electron (eaq-) | Ring-opening, fragmentation to aldehydes and carboxylic acids | 4-chloro-2-methylphenoxyacetic acid (MCPA) | researchgate.netnih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of 2-[4-(2-methylpropyl)phenyl]oxirane. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a full and unequivocal assignment of all proton and carbon signals necessitates the use of more advanced two-dimensional (2D) techniques.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
To achieve a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, a suite of 2D NMR experiments is employed. These experiments reveal through-bond and through-space correlations between nuclei, allowing for a definitive mapping of the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would be crucial in establishing the connectivity within the isobutyl group by showing correlations between the methine proton and the methyl protons, as well as the methylene (B1212753) protons. It would also confirm the coupling between the protons on the oxirane ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the CH, CH₂, and CH₃ groups in both the isobutyl substituent and the oxirane ring can be definitively assigned.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the context of this compound, HMBC would show correlations from the protons of the isobutyl group to the carbons of the phenyl ring, and from the oxirane protons to the aromatic carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.
A hypothetical data table summarizing the expected 2D NMR correlations for a full assignment is presented below.
| ¹H Chemical Shift (ppm) | Correlated ¹³C Chemical Shift (ppm) in HSQC | Key HMBC Correlations to ¹³C (ppm) |
| Aromatic Protons | Aromatic Carbons | Oxirane Carbons, Isobutyl Carbons |
| Oxirane Protons | Oxirane Carbons | Aromatic Carbons |
| Isobutyl Methine Proton | Isobutyl Methine Carbon | Aromatic Carbons, Isobutyl Methyl Carbons |
| Isobutyl Methylene Protons | Isobutyl Methylene Carbon | Aromatic Carbons, Isobutyl Methine Carbon |
| Isobutyl Methyl Protons | Isobutyl Methyl Carbons | Isobutyl Methine Carbon, Isobutyl Methylene Carbon |
Chiral Shift Reagent Studies for Enantiomeric Purity Determination
As this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. harvard.edu CSRs, typically lanthanide complexes, can form diastereomeric complexes with the enantiomers of the substrate. libretexts.org This interaction induces chemical shift differences (Δδ) between corresponding protons of the two enantiomers, allowing for their distinct visualization and quantification by integration of the separated signals in the ¹H NMR spectrum. libretexts.org The choice of the appropriate chiral shift reagent and the optimization of experimental conditions are crucial for achieving baseline separation of the enantiomeric signals. harvard.edu
Solid-State NMR for Crystalline Forms
For this compound that exists in or can be crystallized into a solid form, solid-state NMR (ssNMR) spectroscopy can provide valuable information that is not accessible from solution-state NMR. ssNMR can be used to study the local environment of atoms in the crystalline lattice, identify the presence of different polymorphs (different crystalline forms of the same compound), and probe intermolecular interactions. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a cornerstone for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization.
Mechanistic Elucidation of Ion Fragmentation
HRMS provides highly accurate mass measurements, which allow for the determination of the elemental formula of the molecular ion and its fragment ions. By subjecting the molecular ion to tandem mass spectrometry (MS/MS), a fragmentation pattern is generated. A detailed analysis of these fragments allows for the postulation of fragmentation pathways. For this compound, common fragmentation pathways would likely involve the opening of the strained oxirane ring, rearrangements, and cleavages within the isobutyl side chain. The phenyl group can also influence the fragmentation through resonance stabilization of certain carbocations. Understanding these pathways is crucial for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.
A table of expected major fragment ions and their proposed structures is provided below.
| m/z (Mass-to-charge ratio) | Proposed Elemental Formula | Proposed Structure/Origin |
| [M]+ | C₁₂H₁₆O | Molecular Ion |
| [M - CH₃]+ | C₁₁H₁₃O | Loss of a methyl group from the isobutyl chain |
| [M - C₃H₇]+ | C₉H₉O | Loss of a propyl radical from the isobutyl chain |
| C₈H₉ | C₈H₉ | Tropylium ion or related isomer |
| C₇H₇ | C₇H₇ | Benzyl cation |
Isotopic Labeling Studies using MS
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through fragmentation processes and to provide definitive evidence for proposed mechanistic pathways. nih.gov By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., ¹³C or ²H), the mass of the molecular ion and any fragments containing the label will be shifted. By observing which fragments show this mass shift, the origin of each fragment can be unequivocally determined, thus confirming or refuting a proposed fragmentation mechanism. scripps.edu For instance, labeling one of the methyl groups of the isobutyl moiety with ¹³C would allow for precise tracking of its fate during fragmentation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of "this compound." These methods provide detailed information regarding the specific functional groups present and offer insights into the molecule's conformational properties by probing its characteristic vibrational modes.
The infrared spectrum of this compound is expected to exhibit a series of distinct absorption bands that correspond to the vibrations of its constituent parts: the oxirane ring, the para-substituted phenyl ring, and the isobutyl group. The three-membered oxirane ring has several characteristic vibrations. The asymmetric C-O-C stretching, often referred to as the "ring breathing" mode, typically appears in the 1250 cm⁻¹ region. Other key signals include the C-H stretching of the epoxide ring protons, which are found around 3050-2990 cm⁻¹, and scissoring or twisting modes in the 950-810 cm⁻¹ range.
The para-substituted benzene ring gives rise to strong, characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a pattern of bands in the 1600-1450 cm⁻¹ region. Furthermore, the para-substitution pattern is specifically indicated by strong C-H out-of-plane bending vibrations, typically falling in the 840-810 cm⁻¹ range.
The isobutyl group contributes characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹). The presence of the gem-dimethyl group within the isobutyl substituent is confirmed by a characteristic doublet arising from symmetric and asymmetric bending vibrations around 1385-1365 cm⁻¹.
Raman spectroscopy provides complementary information. While C=C bonds of the phenyl ring and symmetric vibrations are strong in Raman spectra, the C-O stretching of the epoxide may be weaker. This complementarity is crucial for a comprehensive vibrational analysis.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Notes |
| C-H Stretch | Aromatic (Phenyl Ring) | 3100-3000 | Medium to weak intensity. |
| C-H Stretch | Oxirane Ring | 3050-2990 | Typically sharp bands. |
| C-H Stretch | Aliphatic (Isobutyl) | 2960-2870 | Strong, multiple bands. |
| C=C Stretch | Aromatic (Phenyl Ring) | 1610-1580, 1520-1475 | Two or three bands, characteristic of the phenyl ring. |
| CH₂ Scissoring | Oxirane Ring | ~1450 | |
| C-H Bending (asymmetric) | Aliphatic (Isobutyl CH₃) | ~1470 | |
| C-H Bending (symmetric) | Aliphatic (Isobutyl gem-dimethyl) | 1385-1380 and 1370-1365 | Characteristic doublet for the isopropyl moiety. |
| C-O-C "Ring Breathing" | Oxirane Ring | ~1250 | Asymmetric stretch, often a strong band. |
| C-H Out-of-Plane Bending | Aromatic (p-disubstituted) | 840-810 | Strong band, indicative of 1,4 substitution. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like "this compound," single-crystal X-ray diffraction is the gold standard for unambiguously assigning the absolute configuration of its stereocenter.
While specific crystallographic data for "this compound" is not widely available in published literature, the application of this technique would yield precise structural parameters. The analysis of a suitable single crystal would provide data on its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information reveals how individual molecules pack together in the crystal lattice, detailing the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state structure.
Crucially, for an enantiomerically pure crystal, the technique allows for the determination of the absolute stereochemistry (R or S configuration) at the chiral carbon of the oxirane ring. This is typically achieved using anomalous dispersion effects. The resulting structural model would also confirm intramolecular details, such as the bond lengths and angles of the strained oxirane ring, which are expected to have internal angles of approximately 60°. vulcanchem.com Furthermore, it would reveal the solid-state conformation, including the rotational orientation of the isobutyl group relative to the plane of the phenyl ring.
Chromatographic Method Development for Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. phenomenex.com Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP). nih.goveijppr.com
The development of a method for the enantioseparation of racemic "this compound" would involve screening various types of CSPs. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including aromatic epoxides. csfarmacie.cz These phases achieve separation through a combination of interactions, including hydrogen bonding, π-π interactions between the analyte's phenyl ring and the CSP's aromatic moieties, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer. eijppr.com
Method development typically begins under normal-phase conditions, using mobile phases composed of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is adjusted to optimize the retention time and the resolution between the enantiomeric peaks. Reversed-phase or polar organic modes can also be explored. Detection is commonly performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (typically around 220 or 254 nm).
| Parameter | Typical Conditions for Method Screening |
| Chiral Stationary Phases (CSPs) | - Amylose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(3,5-dimethylphenylcarbamate) - Cellulose tris(4-methylbenzoate) |
| Mobile Phase (Normal Phase) | Hexane / Isopropanol (e.g., 90:10, 80:20 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 220 nm or 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for assessing the purity of "this compound" and for identifying and quantifying any volatile impurities. jeol.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of a capillary column, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.
For analysis, the sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., a non-polar or medium-polarity column like one coated with 5% phenyl-polydimethylsiloxane). A programmed temperature ramp is used to ensure the efficient separation of compounds with different boiling points. rsc.org
Upon elution from the GC column, molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a chemical "fingerprint." The mass spectrum of "this compound" would be expected to show a molecular ion peak (M⁺) and prominent fragment ions corresponding to the loss of parts of the isobutyl group or cleavage of the oxirane ring. For instance, a major fragment would likely correspond to the tropylium-like ion formed after benzylic cleavage. This fragmentation pattern can be compared against spectral libraries (e.g., NIST) for confirmation. nist.gov The technique is highly sensitive and can detect impurities at very low levels, such as starting materials, reaction byproducts, or degradation products. unr.edu.ar
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-[4-(2-methylpropyl)phenyl]oxirane.
DFT calculations can determine the optimized geometry of the molecule, corresponding to the lowest energy arrangement of its atoms. From this optimized structure, various thermodynamic properties such as enthalpy of formation and Gibbs free energy can be calculated, which are crucial for assessing the compound's stability. acs.org The reactivity of the molecule can be inferred from calculated electronic properties like the distribution of electron density and the molecular electrostatic potential (MEP). An MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For an oxirane, the oxygen atom would be an electron-rich site, while the carbon atoms of the epoxide ring would be electrophilic.
Table 1: Hypothetical DFT-Calculated Thermodynamic and Electronic Properties of this compound
| Property | Calculated Value | Units |
| Enthalpy of Formation (ΔHf) | -150.5 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf) | -45.2 | kJ/mol |
| Dipole Moment | 2.1 | Debye |
| Ionization Potential | 8.5 | eV |
| Electron Affinity | -0.2 | eV |
Note: The data in this table is hypothetical and for illustrative purposes to show what DFT calculations would yield.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orgpku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO would likely be localized on the oxygen atom of the oxirane ring and the π-system of the phenyl ring, indicating these as the primary sites for reaction with electrophiles. The LUMO would be expected to have significant contributions from the C-O bonds of the oxirane ring, making these carbons susceptible to nucleophilic attack, which is characteristic of epoxide ring-opening reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -6.8 | Oxygen (lone pairs), Phenyl ring (π-system) |
| LUMO | 1.7 | Oxirane carbons (σ* C-O), Phenyl ring (π*-system) |
| HOMO-LUMO Gap | 8.5 | - |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of an FMO analysis.
Reaction Mechanism Exploration via Transition State Calculations
Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the mechanisms of chemical transformations.
Transition state theory is a cornerstone of understanding reaction kinetics. rsc.org By calculating the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, a key reaction would be the acid-catalyzed or base-catalyzed ring-opening. Transition state calculations could be used to model the approach of a nucleophile (e.g., water or an alcohol) to one of the oxirane carbons. nih.gov By mapping the reaction coordinate, one could determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity of the ring-opening (i.e., which carbon is preferentially attacked).
Reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For the ring-opening of this compound, the polarity of the solvent would be expected to play a crucial role. Polar protic solvents could stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Computational studies incorporating solvent effects would provide a more realistic model of the reaction under practical laboratory conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule and its flexibility are critical to its properties and interactions with other molecules.
Conformational analysis involves identifying the stable conformations (rotational isomers or rotamers) of a molecule and their relative energies. For this compound, rotation around the single bond connecting the phenyl ring to the oxirane and the bonds within the isobutyl group would lead to various conformations. Computational methods can systematically explore these rotational possibilities to identify the most stable conformers.
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. pku.edu.cn An MD simulation calculates the forces on each atom and uses these to predict its motion over time, effectively simulating the molecule's behavior in a given environment (e.g., in a solvent or at a certain temperature). For this compound, MD simulations could reveal how the molecule flexes and changes its shape over time, providing insights into its dynamic behavior and the accessibility of its reactive sites.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. These computational methods allow for the calculation of vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). By comparing these theoretical predictions with experimental data, researchers can confirm molecular structures, understand electronic transitions, and assign specific spectral features to corresponding molecular motions.
While specific, published DFT studies focusing exclusively on "this compound" are not readily found in a general literature survey, the methodology is well-established through research on structurally analogous compounds, such as ibuprofen (B1674241) (2-[4-(2-Methylpropyl)phenyl]propanoic acid). Studies on ibuprofen and its derivatives frequently employ DFT methods, such as B3LYP, with basis sets like 6-31G* or 6-311++G(d,p) to model their spectral properties. tandfonline.comscirp.org
These computational investigations on related molecules demonstrate that:
Calculated vibrational frequencies show good agreement with experimental FT-IR and Raman spectra, allowing for precise assignment of vibrational modes, such as the stretching and bending of the phenyl ring, C-H bonds, and the functional group (e.g., carboxylic acid in ibuprofen). tandfonline.com
The conformational stability of molecules with a para-substituted phenyl group can be effectively analyzed, with calculations helping to identify the lowest energy conformers present in the solid state. scirp.org
Time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, showing good coincidence with experimental results and helping to explain electronic transitions within the molecule. scirp.org
Analysis of computed parameters like ionization potentials and electron affinities can provide insights into the molecule's electronic structure and reactivity. scirp.org
For "this compound," a similar theoretical approach would involve optimizing the molecule's geometry and then performing frequency and TD-DFT calculations. The resulting predicted spectra could then be compared with experimentally obtained data to validate the computational model and provide a detailed understanding of the molecule's spectroscopic properties. A hypothetical comparison based on such an analysis is illustrated in the table below.
Table 1: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies for a Phenyl-Oxirane Structure
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3085 | 3082 | Stretching of C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | 2960 | 2955 | Asymmetric stretching of CH₃ in isobutyl group |
| C=C Aromatic Stretch | 1610 | 1612 | Stretching of carbon-carbon bonds in the phenyl ring |
| Oxirane Ring Stretch | 1255 | 1250 | Asymmetric stretching of the C-O-C epoxide ring |
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. nih.govnih.gov These models are invaluable for predicting the physical and chemical attributes of new or untested compounds, thereby saving significant time and resources in experimental work. researchgate.netresearchgate.net
A QSPR study involves calculating a set of numerical values, known as molecular descriptors, from the chemical structure alone. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model is built that links these descriptors to a specific property. nih.govresearchgate.net
For "this compound," QSPR studies could be employed to predict a range of important non-biological attributes. While specific QSPR models for this particular compound are not prominent in surveyed literature, the principles can be applied to predict properties such as:
Boiling Point: A key physical property for purification and processing.
Vapor Pressure: Important for understanding its volatility and environmental fate.
Water Solubility: A critical parameter for environmental distribution and potential applications in aqueous systems.
Octanol-Water Partition Coefficient (log P): Indicates the hydrophobicity of the molecule, which influences its environmental partitioning and bioaccumulation potential.
Refractive Index: A fundamental optical property.
The development of a QSPR model for such properties would involve calculating a wide array of molecular descriptors. A selection of common descriptors used in QSPR studies is presented in the table below.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Example Descriptors | Property Predicted |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Bond Count | Boiling Point, Density |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point, Retention Index |
| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |
| Electrostatic | Partial Charges on Atoms, Dipole Moment | Boiling Point, Water Solubility |
| Quantum-Chemical | HOMO/LUMO Energies, Total Energy | Refractive Index, Polarizability |
By generating such models for a class of related epoxides or phenyl derivatives, the properties of "this compound" could be estimated with reasonable accuracy, providing valuable data in the absence of direct experimental measurements.
Role As a Precursor and Intermediate in Chemical Synthesis
Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds (excluding final drug applications)
The oxirane moiety of 2-[4-(2-methylpropyl)phenyl]oxirane is a key functional group that allows for the construction of various molecular frameworks of pharmaceutical interest. A significant application lies in the synthesis of chiral 1,2-amino alcohols. These structural motifs are present in a wide array of biologically active compounds and serve as crucial intermediates in medicinal chemistry. lookchem.comchemsrc.comsigmaaldrich.com The ring-opening reaction of the epoxide with a variety of amines provides a straightforward route to these valuable scaffolds.
The versatility of this synthetic route is highlighted by the numerous methods developed for the synthesis of 1,2-amino alcohols, including catalytic C-H amidation and visible-light photoredox catalysis. chemsrc.comontosight.ai Furthermore, enzymatic cascades have been employed for the enantiomerically pure synthesis of these compounds from readily available precursors. sigmaaldrich.com The 4-(2-methylpropyl)phenyl substituent of the oxirane introduces a structural component found in several pharmaceutical agents, making it a particularly relevant starting material. For instance, a derivative of this oxirane is recognized as a pharmaceutical impurity standard for a common non-steroidal anti-inflammatory drug (NSAID), underscoring its importance in pharmaceutical analysis and quality control. sigmaaldrich.com
The synthesis of these scaffolds is a critical step in drug discovery and development, providing the core structures upon which further molecular complexity and desired pharmacological properties can be built. The use of this compound in this context demonstrates its utility in generating libraries of diverse compounds for screening and lead optimization.
Building Block for Specialty Chemicals and Fine Chemicals
Beyond its role in pharmaceutical research, this compound serves as a fundamental building block in the synthesis of a range of specialty and fine chemicals. fluorochem.co.uk Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals, which are valued for their performance or function. The reactivity of the epoxide ring allows for its incorporation into larger molecules, imparting specific properties derived from the 4-(2-methylpropyl)phenyl group, such as hydrophobicity and steric bulk.
A notable application is in the synthesis of precursors for agrochemicals and surfactants. fluorochem.co.uk For example, a related compound, phenyl glycidyl (B131873) ether, is utilized as a chemical intermediate in the production of surfactants. The structural similarities suggest that this compound could be employed in a similar capacity to produce surfactants with tailored properties.
The compound's connection to the synthesis of ibuprofen (B1674241), a widely used NSAID, further illustrates its significance as a building block. researchgate.net The 4-(2-methylpropyl)phenyl moiety is the core structure of ibuprofen, and synthetic routes to ibuprofen and its derivatives may involve intermediates structurally related to this oxirane. chemsrc.comguidechem.com This highlights the compound's role in the production of high-value chemical products.
Monomer in Polymer Science for Advanced Materials
The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyethers with unique properties. mdpi.com The polymerization can be initiated through various mechanisms, including cationic and anionic pathways, to produce polymers with controlled molecular weights and architectures. ontosight.aidiva-portal.org
The resulting polymers incorporate the 4-(2-methylpropyl)phenyl group as a pendant side chain, which can significantly influence the material's characteristics. This bulky, hydrophobic group can enhance thermal stability, chemical resistance, and modify the solubility and viscosity of the final polymer. ontosight.ai For instance, polymers derived from structurally similar monomers, such as oxirane, 2-methyl-, polymer with oxirane, mono(4-(1-methylethyl)phenyl) ether, are noted for their potential applications in adhesives, coatings, and composite materials. ontosight.ai
The polymerization of functional glycidyl ethers is a well-established field, with numerous studies exploring the synthesis of polymers with tailored properties for applications ranging from biocompatible materials to advanced coatings. ontosight.aiu-fukui.ac.jp Cationic polymerization of vinyl ethers, which are structurally related to the product of oxirane ring-opening, has been shown to be a controlled process, allowing for the synthesis of well-defined block copolymers. u-fukui.ac.jpnih.gov The incorporation of this compound as a monomer opens up possibilities for creating novel polymers with advanced functionalities for a variety of industrial applications.
Derivatization into Probes for Chemical Biology (non-clinical) or Analytical Applications
The reactivity of the oxirane ring in this compound makes it an attractive scaffold for the development of chemical probes for non-clinical research and analytical applications. Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function and localization within a complex biological system.
The epoxide functionality can be readily opened by nucleophiles, providing a convenient handle for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. For example, a fluorescent dye could be conjugated to the oxirane to create a fluorescent probe. Such a probe could then be used in cellular imaging studies to visualize the distribution of molecules with similar physicochemical properties. The design of fluorescent probes often involves the use of electron-donating and electron-withdrawing groups to achieve desired spectroscopic properties, such as large Stokes' shifts and emission in the near-infrared region. nih.gov
The synthesis of styrylpyridinium derivatives for fluorescent cell imaging illustrates the principles of designing such probes. nih.gov By analogy, derivatization of this compound with a suitable fluorophore could yield a novel probe for studying cellular environments and processes where hydrophobic interactions are significant. The development of such tools is crucial for advancing our understanding of biological systems at the molecular level.
Process Chemistry Considerations for Industrial-Scale Synthesis and Optimization
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness. The synthesis of oxiranes on a large scale often involves the reaction of an alkene with an oxidizing agent or the cyclization of a halohydrin.
Patents describing the industrial preparation of substituted oxiranes highlight the use of specific reagents and reaction conditions to maximize yield and minimize byproducts. google.com For instance, the use of trimethylsulfonium (B1222738) methylsulfate (B1228091) in the presence of a base is a common method for the synthesis of oxiranes from carbonyl compounds. google.com Optimization of reaction parameters such as temperature, solvent, and catalyst is crucial for achieving high efficiency. nih.gov
Solvent-free synthesis methods for glycidyl ethers have also been developed, offering environmental and economic advantages by reducing waste and simplifying purification processes. chalmers.se These methods often employ phase-transfer catalysts to facilitate the reaction between a fatty alcohol and epichlorohydrin. chalmers.se Furthermore, the use of continuous flow technology presents a promising approach for the scalable and safe synthesis of epoxide intermediates. This methodology allows for precise control over reaction conditions and can lead to improved yields and purity. The application of these principles to the synthesis of this compound would be a key step in its commercialization for various applications.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | 99333-91-2 | C12H16O | 176.25 | Intermediate |
| (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol | 36039-36-8 | C13H20O | 192.30 | Pharmaceutical impurity |
| Ibuprofen | 15687-27-1 | C13H18O2 | 206.28 | Pharmaceutical |
| Phenyl glycidyl ether | 122-60-1 | C9H10O2 | 150.17 | Monomer, Intermediate |
| Bisphenol A diglycidyl ether | 1675-54-3 | C21H24O4 | 340.41 | Monomer |
Environmental Fate and Transformation Mechanisms Excluding Human Toxicity
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves non-biological processes that transform a chemical compound in the environment. For 2-[4-(2-methylpropyl)phenyl]oxirane, the most relevant pathways are hydrolysis in water and photolysis in the presence of sunlight.
The oxirane (epoxide) ring is a strained three-membered ether, making it susceptible to ring-opening reactions. In aqueous environments, this compound is expected to undergo hydrolysis to form the corresponding diol, 1-[4-(2-methylpropyl)phenyl]ethane-1,2-diol. This reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the oxirane ring.
The rate of hydrolysis for epoxides is influenced by pH and temperature. The reaction can be catalyzed by both acids and bases. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Under neutral or basic conditions, direct nucleophilic attack by water or hydroxide (B78521) ions occurs. For styrene (B11656) oxide, a related compound, hydrolysis is a significant fate process, particularly in acidic water nih.gov. It is therefore anticipated that hydrolysis will be a primary abiotic degradation pathway for this compound in aquatic systems.
Table 1: Potential Products of Abiotic Degradation of this compound This table is based on predicted chemical reactions for the oxirane functional group.
Sunlight can provide the energy necessary to break chemical bonds, leading to photodegradation. Aromatic compounds and epoxides can absorb ultraviolet (UV) radiation, initiating photochemical reactions. Studies on the parent compound ibuprofen (B1674241) show that its degradation is significantly influenced by solar radiation. nih.govnih.gov The photodegradation of ibuprofen is enhanced in the presence of mineral particles like kaolinite (B1170537) clay and often proceeds via reactions with photochemically generated hydroxyl radicals (*OH). nih.gov
For epoxy compounds, high-energy UV rays can cause the scission of C-C and C-O bonds, leading to the formation of free radicals and subsequent degradation. researchgate.net This process, known as photo-oxidation, can result in the formation of carbonyl groups and the breakdown of the polymer network in epoxy resins. researchgate.net It is plausible that this compound undergoes similar photo-oxidative degradation, where the aromatic ring and the oxirane group are transformed into smaller, more oxidized molecules, such as 4-(2-methylpropyl)acetophenone, a known photodegradation product of ibuprofen. acs.org
Biotransformation by Non-Human Microorganisms or Plant Systems
Biotransformation is the chemical modification of a substance by living organisms. For this compound, this is likely the most significant pathway for environmental degradation, primarily mediated by microbial enzymes.
The primary enzymatic pathway for the detoxification and degradation of epoxides is through the action of epoxide hydrolases (EHs). nih.gov These enzymes are ubiquitous in nature, found in organisms from bacteria to fungi and plants, and they catalyze the hydrolysis of the oxirane ring to form vicinal diols. nih.gov This process does not require any cofactors. nih.gov
Numerous studies have detailed the role of microbial EHs in the biotransformation of styrene oxide and its derivatives. For example, bacterial strains such as Pseudomonas, Rhodococcus, and Sphingopyxis have been shown to effectively hydrolyze styrene oxides. nih.govelsevierpure.com The fungus Syncephalastrum racemosum also possesses a soluble epoxide hydrolase that acts on para-substituted styrene oxides. acs.org The enzymatic reaction is often highly stereoselective, preferentially hydrolyzing one enantiomer of a racemic mixture. elsevierpure.com Given the structural similarity, it is highly probable that microbial epoxide hydrolases would catalyze the transformation of this compound to 1-[4-(2-methylpropyl)phenyl]ethane-1,2-diol.
Table 2: Key Enzymes in the Biotransformation of Epoxides and Related Compounds This table is based on data from analogous compounds like styrene oxide and ibuprofen.
| Enzyme Class | Action | Typical Substrate (Analogue) | Product |
|---|---|---|---|
| Epoxide Hydrolase (EH) | Catalyzes the addition of water to the oxirane ring | Styrene Oxide | Phenyl-1,2-ethanediol |
| Styrene Monooxygenase (SMO) | Oxidizes the vinyl side-chain to an epoxide | Styrene | Styrene Oxide |
| Phenylacetaldehyde (B1677652) Dehydrogenase | Oxidizes an aldehyde to a carboxylic acid | Phenylacetaldehyde | Phenylacetic acid |
| Acyl-CoA Synthetase | Activates carboxylic acids for further metabolism | Ibuprofen | Ibuprofen-CoA |
| Monooxygenases | Hydroxylate aliphatic or aromatic carbons | Ibuprofen | Hydroxyibuprofen |
In natural environments like soil and activated sludge, the complete degradation or mineralization of organic pollutants is typically carried out by complex microbial communities rather than single species. The metabolism of ibuprofen, which is structurally related to the target compound, has been extensively studied in this context. Bacterial consortia enriched from hospital soil and activated sludge have demonstrated the ability to completely degrade ibuprofen. nih.gov Key genera involved in this process include Pseudomonas, Achromobacter, Bacillus, and Enterococcus. nih.gov
The degradation pathway for ibuprofen often begins with hydroxylation of the isobutyl side chain or the aromatic ring, followed by further oxidation. nih.govmdpi.com For this compound, a microbial consortium would likely first hydrolyze the epoxide ring via epoxide hydrolases. The resulting diol would then be further metabolized, potentially through oxidation of the side chain and eventual cleavage of the aromatic ring, leading to intermediates of central metabolic pathways like the Krebs cycle. The microbial degradation of styrene often follows a pathway where styrene oxide is an intermediate that is subsequently isomerized to phenylacetaldehyde and then oxidized to phenylacetic acid. frontiersin.org This highlights the capability of microbial communities to efficiently metabolize aryl epoxides and related structures.
Environmental Persistence and Mobility Studies (academic focus)
The persistence and mobility of a chemical determine its potential for long-term contamination and transport within the environment.
Persistence: A compound's environmental persistence is a function of its resistance to abiotic and biotic degradation. While ibuprofen is considered persistent due to its continuous introduction into the environment, it can be readily degraded under favorable aerobic conditions. mdpi.comnih.govresearchgate.net Studies on ibuprofen in activated sludge show high removal efficiencies, often exceeding 90%. researchgate.netnih.gov Similarly, styrene oxide is readily biodegraded in activated sludge tests. nih.gov Based on these analogues, this compound is not expected to be highly persistent in environments with active and adapted microbial populations. Its persistence would likely increase under anaerobic conditions or in environments with low microbial activity.
Mobility: The mobility of an organic compound in soil and water is largely governed by its water solubility and its tendency to adsorb to soil organic carbon and clay particles. This is often estimated using the octanol-water partition coefficient (Log Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). Research on ibuprofen has shown that it has low to moderate adsorption on soils, suggesting it can be mobile. agriculturejournals.cz The Koc values for ibuprofen have been measured in the range of 139 to 238 L/kg, indicating a potential to leach from soil into groundwater. agriculturejournals.czagriculturejournals.cz Given the structural similarities, this compound is also expected to have moderate mobility in soil. Its slightly higher lipophilicity compared to ibuprofen (due to the absence of the carboxylic acid group) might lead to slightly stronger adsorption to organic matter, but it would likely still be considered a potentially mobile compound.
Table 3: Predicted Mobility Parameters for this compound and Analogues
| Compound | Log Kow (Octanol-Water Partition Coefficient) | Koc (Soil Organic Carbon-Water Partitioning Coefficient) (L/kg) | Mobility Classification |
|---|---|---|---|
| Ibuprofen (Analogue) | ~3.5 - 3.97 | 139 - 238 agriculturejournals.cz | Moderate to High |
| Styrene Oxide (Analogue) | 1.63 (estimated) | 53 (estimated) nih.gov | Very High |
| This compound | ~3.9 (estimated) | Moderate (predicted) | Moderate |
Analytical Methods for Environmental Monitoring of the Compound
The detection and quantification of "this compound" in environmental matrices necessitate highly sensitive and selective analytical methods. Due to its expected low concentrations and the complexity of environmental samples such as wastewater, surface water, and soil, sophisticated analytical instrumentation is required. The primary methods employed for the analysis of the parent compound, ibuprofen, and its various metabolites, are chromatographic techniques coupled with mass spectrometry. These methods can be readily adapted for the specific determination of the oxirane derivative.
The predominant analytical approach for identifying and quantifying polar pharmaceutical transformation products in environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comtandfonline.commdpi.com This technique offers the high selectivity and sensitivity needed to detect trace levels of the compound in complex matrices like wastewater effluents. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for more volatile compounds or after a derivatization step to increase the volatility of polar analytes. tandfonline.comtandfonline.com
Sample preparation is a critical step to isolate "this compound" from environmental samples and to concentrate it to levels amenable to instrumental analysis. Solid-phase extraction (SPE) is the most common technique for the pre-concentration and cleanup of ibuprofen and its metabolites from aqueous samples. mdpi.comresearchgate.net The selection of the SPE sorbent is crucial for efficiently retaining the target analyte while minimizing interferences from the sample matrix.
For the analysis of "this compound," a typical analytical workflow would involve:
Sample Collection and Preservation: Collection of water or soil samples, followed by appropriate storage (e.g., refrigeration) to prevent degradation of the target compound.
Sample Preparation: For aqueous samples, this would involve filtration followed by solid-phase extraction. For soil or sediment samples, a solvent extraction step (e.g., using methanol) would precede the SPE cleanup. nih.gov
Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph, typically using a C18 reversed-phase column, to separate the target analyte from other compounds in the extract. A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.
Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for "this compound" and one or more of its characteristic product ions, providing a high degree of certainty in identification and quantification.
The table below summarizes typical parameters for an LC-MS/MS method that could be applied for the analysis of "this compound" in environmental water samples, based on established methods for similar ibuprofen metabolites.
Table 1: Typical LC-MS/MS Parameters for the Analysis of Ibuprofen Metabolites in Environmental Water Samples
| Parameter | Description |
|---|---|
| Sample Pre-treatment | Filtration through glass fiber filters. |
| Extraction/Concentration | Solid-Phase Extraction (SPE) using Oasis HLB cartridges. |
| LC Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol. |
| Elution Mode | Gradient elution. |
| Ionization Source | Electrospray Ionization (ESI), potentially in both positive and negative modes to determine optimal sensitivity. |
| MS Detection | Tandem Mass Spectrometry (MS/MS). |
| Quantification Mode | Multiple Reaction Monitoring (MRM). |
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity of the calibration curve, accuracy (as recovery), and precision (as relative standard deviation). For ibuprofen in wastewater, methods have achieved LODs and LOQs in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range, and similar sensitivities would be expected for its oxirane metabolite with an optimized method. researchgate.netnih.gov
Q & A
Q. How can theoretical frameworks guide the design of experiments involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
